Acetylacetone dioxime chemical structure and synonyms
Acetylacetone dioxime chemical structure and synonyms
Technical Whitepaper: Acetylacetone Dioxime – Structural Dynamics, Synthesis, and Applications
Executive Summary
Acetylacetone dioxime (2,4-Pentanedione dioxime) is a versatile bidentate ligand and organic intermediate derived from the condensation of acetylacetone with hydroxylamine.[1][2] While often overshadowed by its vicinal analog dimethylglyoxime, acetylacetone dioxime possesses unique structural flexibility due to its methylene bridge, allowing for distinct coordination geometries with transition metals. This guide provides a definitive technical analysis of its chemical structure, validated synthesis protocols, and applications in coordination chemistry and heterocyclic synthesis.
Part 1: Chemical Identity & Structural Dynamics
Acetylacetone dioxime exists as a crystalline solid capable of geometric isomerism around its two C=N double bonds.[1] Unlike vicinal dioximes (e.g., dimethylglyoxime), the oxime groups in acetylacetone dioxime are separated by a methylene (-CH₂-) bridge, imparting a "bite angle" flexibility crucial for metal chelation.[1]
Nomenclature and Identifiers
| Parameter | Data |
| IUPAC Name | 2,4-Pentanedione dioxime |
| Common Name | Acetylacetone dioxime |
| CAS Registry Number | 2157-56-4 |
| Molecular Formula | C₅H₁₀N₂O₂ |
| Molecular Weight | 130.15 g/mol |
| SMILES | CC(=NO)CC(=NO)C |
| InChI Key | WBRYLZHYOFBTPD-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline powder |
| Melting Point | 145–149 °C |
Structural Isomerism & Tautomerism
The molecule features two imine bonds, theoretically allowing for three geometric isomers: (E,E), (E,Z), and (Z,Z). The (E,E) isomer is thermodynamically favored due to minimized steric repulsion between the methyl groups and the oxime hydroxyls.[1]
-
Tautomeric Equilibrium: While the dioxime form is stable, it serves as an intermediate in the dehydration pathway to 3,5-dimethylisoxazole . The open-chain dioxime is favored in neutral/buffered conditions, whereas acidic conditions promote cyclization.[1]
Figure 1: Structural Dynamics of Acetylacetone Dioxime
Caption: The open-chain (E,E)-dioxime (left) is the target ligand.[1] Under acidic forcing conditions, it irreversibly cyclizes to 3,5-dimethylisoxazole (right).
Part 2: Synonyms & Disambiguation
Precision in nomenclature is critical to avoid dangerous synthetic errors. Acetylacetone dioxime is frequently confused with Dimethylglyoxime (2,3-butanedione dioxime) due to similar naming conventions ("Diacetyldioxime").[1]
| Synonym | Status | Notes |
| 2,4-Pentanedione dioxime | Preferred | Unambiguous IUPAC designation.[1] |
| Acetylacetone dioxime | Accepted | Common laboratory usage.[1] |
| Pentane-2,4-dione dioxime | Accepted | Alternative IUPAC formatting.[1] |
| Diacetyldioxime | AMBIGUOUS | WARNING: Often refers to Dimethylglyoxime (CAS 95-45-4).[1] Verify CAS before use.[1] |
| Acetylacetone oxime | Imprecise | Could refer to the mono-oxime (intermediate).[1] |
Part 3: Synthesis Protocol
Objective: Synthesize high-purity 2,4-pentanedione dioxime while suppressing the thermodynamic drive toward 3,5-dimethylisoxazole cyclization.
Mechanism: The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbons.[1]
-
Critical Control Point: pH buffering.[1] Strong acid catalyzes the elimination of water to form the isoxazole ring.[1] Using a carbonate or acetate buffer maintains the open-chain dioxime.[1]
Materials:
Protocol Steps:
-
Preparation of Hydroxylamine Solution:
-
In a 500 mL round-bottom flask, dissolve 0.22 mol (15.3 g) of Hydroxylamine Hydrochloride in 50 mL of deionized water.
-
Why: A slight excess (1.1 eq per carbonyl) ensures complete conversion of both ketone groups.[1]
-
-
Buffering (The Anti-Cyclization Step):
-
Slowly add 0.11 mol (11.7 g) of Sodium Carbonate (anhydrous) to the solution with stirring.
-
Observation: CO₂ evolution will occur.[1] Wait for effervescence to cease.
-
Causality: Neutralizing the HCl released from hydroxylamine hydrochloride prevents the acid-catalyzed cyclization to isoxazole [1].[1]
-
-
Addition of Substrate:
-
Reaction:
-
Isolation:
-
Purification:
Figure 2: Synthesis Pathway & Side Reactions
Caption: Pathway selectivity is pH-dependent. Buffered conditions favor the Dioxime (Green); acidic conditions favor the Isoxazole (Red).[1]
Part 4: Applications & Reactivity
Coordination Chemistry
Acetylacetone dioxime acts as a chelating ligand for transition metals (Cu²⁺, Ni²⁺, Co²⁺).[1] Unlike acetylacetone (which forms neutral acac complexes), the dioxime can coordinate through the oxime nitrogens, often bridging metal centers to form coordination polymers.[1]
-
Copper(II) Complexes: Reaction with Cu(II) salts in acetone can lead to unique quinoxaline-bridged polymers via metal-assisted ligand transformation [2].[1]
-
Nickel(II) Detection: Similar to dimethylglyoxime, it can chelate Nickel, though the 6-membered chelate ring (formed by the 1,3-spacing) is less stable than the 5-membered ring of dimethylglyoxime complexes.[1]
Heterocyclic Precursor
The molecule is a "masked" heterocycle.[1] It serves as a direct precursor to 3,5-dimethylisoxazole and 3,5-dimethylpyrazole (upon reaction with hydrazine). This reactivity is utilized in the synthesis of pharmaceutical intermediates where the isoxazole ring functions as a bioisostere for aromatic rings or amide bonds.[1]
Part 5: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).[1]
-
Handling: Use standard PPE (gloves, goggles).[1] Avoid inhalation of dust.[1]
-
Storage: Store in a cool, dry place. Stable under normal conditions but hygroscopic.[1]
-
Incompatibility: Strong oxidizing agents and strong acids (induces decomposition/cyclization).[1]
References
-
ChemicalBook. (2024).[1] 2,4-Pentanedione dioxime Chemical Properties and Synthesis. Retrieved from [1]
-
RSC Dalton Transactions. (2010). A unique copper(II)-assisted transformation of acetylacetone dioxime. Retrieved from [1]
-
NIST Chemistry WebBook. (2025).[1][8] 2,4-Pentanedione dioxime Standard Reference Data. Retrieved from [1]
-
PubChem. (2025).[1][9] 2,4-Pentanedione, 2,4-dioxime Compound Summary. Retrieved from [1]
-
Tokyo Chemical Industry (TCI). (2025).[1] Product Specification: 2,4-Pentanedione Dioxime. Retrieved from [1]
Sources
- 1. Acetylacetone - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. 2,4-Pentanedione dioxime | 2157-56-4 [chemicalbook.com]
- 4. Acetylacetone - Wikipedia [en.wikipedia.org]
- 5. chemicalpoint.eu [chemicalpoint.eu]
- 6. The synthetic methods of hydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 7. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4-Pentanedione dioxime [webbook.nist.gov]
- 9. 2,4-Pentanedione, 2,4-dioxime | C5H10N2O2 | CID 9573501 - PubChem [pubchem.ncbi.nlm.nih.gov]
